molecular formula C14H30NaO5S B091372 Sodium lauryl polyoxyethylene ether sulfate CAS No. 15826-16-1

Sodium lauryl polyoxyethylene ether sulfate

Cat. No.: B091372
CAS No.: 15826-16-1
M. Wt: 333.44 g/mol
InChI Key: ATVIWQFLMJFCGG-UHFFFAOYSA-N
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Preparation Methods

Sodium lauryl polyoxyethylene ether sulfate is prepared through the ethoxylation of dodecyl alcohol, which is derived from palm kernel oil or coconut oil. The ethoxylation process involves the addition of ethylene oxide to dodecyl alcohol, resulting in the formation of ethoxylated alcohol. This intermediate is then converted to a half ester of sulfuric acid, which is subsequently neutralized by converting it to the sodium salt .

Chemical Reactions Analysis

Sodium lauryl polyoxyethylene ether sulfate primarily undergoes reactions typical of surfactants. It can participate in:

Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions but typically include alcohols and sulfate derivatives.

Scientific Research Applications

Sodium lauryl polyoxyethylene ether sulfate has a wide range of applications in scientific research:

Mechanism of Action

Sodium lauryl polyoxyethylene ether sulfate acts as a surfactant by reducing the surface tension of aqueous solutions. Its amphiphilic nature allows it to align at the interface between water and oils, facilitating the emulsification and removal of oils and dirt. This property makes it an effective cleaning agent. Additionally, it can denature proteins by disrupting their hydrophobic interactions, which is useful in various biochemical applications .

Comparison with Similar Compounds

Sodium lauryl polyoxyethylene ether sulfate is often compared with other surfactants such as:

This compound is unique due to its milder nature compared to sodium lauryl sulfate, making it more suitable for use in personal care products where skin irritation is a concern .

Properties

CAS No.

15826-16-1

Molecular Formula

C14H30NaO5S

Molecular Weight

333.44 g/mol

IUPAC Name

sodium;2-dodecoxyethyl sulfate

InChI

InChI=1S/C14H30O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-14-19-20(15,16)17;/h2-14H2,1H3,(H,15,16,17);

InChI Key

ATVIWQFLMJFCGG-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCCCCCCCOCCOS(=O)(=O)[O-].[Na+]

SMILES

CCCCCCCCCCCCOCCOS(=O)(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCCCCCOCCOS(=O)(=O)O.[Na]

15826-16-1
9004-82-4

Pictograms

Corrosive; Irritant

Related CAS

9004-82-4

Synonyms

sodium laureth sulfate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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